(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Chiral building block Enantiomeric purity Specific rotation

(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 1809063-18-0, MW 257.33, C₁₃H₂₃NO₄) is a stereochemically defined, N-Boc-protected trans-2-aminocyclohexanecarboxylic acid methyl ester [3.0.CO;2-E" target="_blank">1]. It belongs to the class of constrained alicyclic β-amino acid derivatives used as helix-inducing building blocks in foldamer and peptidomimetic research.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B12290036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCC1C(=O)OC
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-8-6-5-7-9(10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m0/s1
InChIKeyAWNIRXMMYAJMNG-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate as a Chiral β-Amino Acid Building Block


(1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate (CAS 1809063-18-0, MW 257.33, C₁₃H₂₃NO₄) is a stereochemically defined, N-Boc-protected trans-2-aminocyclohexanecarboxylic acid methyl ester [1]. It belongs to the class of constrained alicyclic β-amino acid derivatives used as helix-inducing building blocks in foldamer and peptidomimetic research [2]. The (1S,2S) absolute configuration specifies a trans-diequatorial substitution pattern on the cyclohexane ring, which dictates its conformational preference and chiroptical properties [1].

Why Racemic or cis-Diastereomeric trans-2-Aminocyclohexanecarboxylate Analogs Cannot Replace (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate


The trans-(1S,2S) configuration of the aminocyclohexane scaffold is a prerequisite for inducing right-handed 14-helical secondary structure in β-peptides; the enantiomeric (1R,2R) form yields left-handed helices, while the cis diastereomer imposes a fundamentally different backbone trajectory incompatible with the 14-helix motif [1][2]. Racemic or configurationally unspecified trans-2-(Boc-amino)cyclohexanecarboxylate methyl ester (CAS 1839591-69-3) introduces unpredictable stereochemical heterogeneity that can abolish foldamer function . The N-Boc protecting group provides acid-labile amine masking orthogonal to the methyl ester, a combination not present in unprotected amino esters (e.g., CAS 217799-18-3) or free carboxylic acid analogs (e.g., CAS 488703-60-2), which exhibit different solubility, reactivity, and deprotection profiles [1].

Quantitative Differentiation Evidence: (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate vs. Closest Analogs


Enantiomeric Excess & Chiroptical Purity: (1S,2S)-Methyl Ester vs. Racemic trans-2-(Boc-amino)cyclohexanecarboxylate Methyl Ester

The (1S,2S)-N-Boc amino acid precursor of the target methyl ester can be obtained with >99% enantiomeric excess via resolution of trans-1,2-cyclohexanedicarboxylic acid using (R)- or (S)-1-phenethylamine, followed by a one-pot anhydride–amide–Hofmann degradation sequence [1]. The N-Boc derivative ent-4 (corresponding to the (1S,2S) configuration) exhibits a specific rotation of [α]D²⁵ = −42 (c = 1.00, CHCl₃) [1]. In contrast, commercially available racemic or unspecified trans-2-(Boc-amino)cyclohexanecarboxylate methyl ester (CAS 1839591-69-3) is typically supplied at ≥97% chemical purity but without defined enantiomeric composition, meaning the effective concentration of the desired (1S,2S) enantiomer may be as low as ~48.5% in a racemic mixture .

Chiral building block Enantiomeric purity Specific rotation

One-Pot Synthetic Efficiency: (1S,2S)-N-Boc-Amino Acid Precursor vs. Stepwise Protection Routes

The N-Boc-protected amino acid precursor of the target methyl ester can be prepared from enantiopure trans-1,2-cyclohexanedicarboxylic acid in a one-pot, three-step sequence (anhydride formation, amidation, Hofmann degradation with PIFA) directly yielding the N-Boc amino acid in 67% overall yield [1]. The stepwise route (isolating the amino acid hydrochloride first, then Boc-protection) gives the N-Boc amino acid in 68% yield (74% for the Hofmann step × 68% for Boc protection = 50% overall from diacid) [1]. The one-pot procedure eliminates one isolation step, reduces solvent use, and provides comparable yield with identical analytical purity [1].

Synthetic methodology Process chemistry One-pot synthesis

14-Helix Stabilization Potency: trans-ACHC Residues vs. Alternative β-Peptide Stabilization Strategies

β-Peptides incorporating trans-2-aminocyclohexanecarboxylic acid (ACHC) residues—the deprotected form of the target compound—display the highest 14-helical backbone stability among three design strategies compared in aqueous solution, with minimal sensitivity to pH or ionic strength [1]. In a direct comparison of β-peptide heptamers, ACHC-containing sequences maintained stable 14-helix structure by circular dichroism (CD) and 2D NMR, whereas salt-bridge-stabilized sequences showed no significant 14-helicity in water, and side-chain-lactam-bridged sequences showed lower backbone stability with higher sensitivity to pH and ionic strength [1]. The conformational restriction imposed by the trans-cyclohexane ring pre-organizes φ and ψ torsion angles to values compatible with 14-helical folding, an effect absent in flexible acyclic β-amino acid analogs [2].

β-Peptide foldamers 14-Helix stability Conformational restriction

Chemical Purity Specifications: (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate vs. Racemic trans Analog

The (1S,2S)-configured methyl ester is available from multiple vendors at purities of 98% (Leyan, CAS 1809063-18-0) and 99% HPLC (ChemicalBook) , with the CAS number 1809063-18-0 specifically denoting the single enantiomer. By comparison, the racemic or stereochemically unspecified trans-methyl ester (CAS 1839591-69-3) is typically supplied at ≥97% purity , but this chemical purity figure does not account for the enantiomeric composition, which may be ~1:1 in a racemic sample. The (1R,2R) enantiomer (CAS 267230-27-3) is cataloged separately, confirming that CAS 1809063-18-0 is reserved for the enantiopure (1S,2S) form .

Chemical purity Quality control Vendor specification

Conformational Pre-organization: trans-(1S,2S)-ACHC vs. cis-2-Aminocyclohexanecarboxylic Acid Derivatives

The trans-(1S,2S) configuration of the aminocyclohexane scaffold places the amino and carboxyl substituents in diequatorial positions on the cyclohexane chair, enforcing torsion angles (φ ≈ −120°, θ ≈ 60°) that pre-organize the backbone for 14-helical folding [1]. Cyclization studies with Fmoc-trans-2-aminocyclohexanecarboxylic acid demonstrated that the (1R,2R) and (1S,2S) trans enantiomers give distinct cyclic diastereomers with opposite helical chirality, while the cis diastereomer places one substituent axial, disrupting the torsion angle pattern required for 14-helix formation [2]. The (1S,2S)-Boc-Achc residue has been explicitly identified as a potent 3₁₄-helix inducer in β-peptides when combined with crowned β-amino acid derivatives [3].

Conformational analysis Diastereomer comparison Peptide design

Protecting Group Orthogonality: Boc-Methyl Ester vs. Free Amino Acid or Free Carboxylic Acid Analogs

The target compound features orthogonal protecting groups: the Boc group is cleavable under acidic conditions (TFA/CH₂Cl₂ or HCl/MeOH), while the methyl ester can be hydrolyzed under basic conditions (LiOH, THF/H₂O) without affecting the Boc group [1]. In contrast, the unprotected amino ester (CAS 217799-18-3) requires re-protection before use in standard Fmoc-SPPS, adding synthetic steps . The free carboxylic acid analog (CAS 488703-60-2) cannot be directly used for C-terminal esterification without additional protection/deprotection cycles . The Boc group's acid lability is approximately 10³-fold greater than that of the Cbz group under typical deprotection conditions (TFA vs. HBr/AcOH), enabling selective N-deprotection in the presence of other base-labile protecting groups [1].

Protecting group strategy Solid-phase peptide synthesis Orthogonal deprotection

High-Value Application Scenarios for (1S,2S)-Methyl 2-(tert-butoxycarbonylamino)cyclohexanecarboxylate in Peptidomimetic and Foldamer Research


Synthesis of Enantiopure 14-Helical Antimicrobial β-Peptides

The target compound serves as the direct precursor to (1S,2S)-ACHC residues, which are the gold-standard building block for constructing water-stable, pH-insensitive 14-helical β-peptides with demonstrated antimicrobial activity [1][2]. Boc deprotection with TFA yields the free amino ester, which after saponification provides the Fmoc-protected amino acid for solid-phase peptide synthesis (SPPS). The >99% ee achievable for this scaffold ensures uniform right-handed helicity throughout the peptide chain, a prerequisite for reproducible structure–activity relationships in antimicrobial foldamer optimization [1][3].

Chiral Building Block for Peptidomimetic Protease Inhibitors

The constrained trans-cyclohexane scaffold mimics the backbone geometry of a β-amino acid residue while restricting conformational freedom, a design principle exploited in peptidomimetic drug candidates targeting viral and bacterial proteases [3]. The orthogonal Boc/methyl ester protection of the target compound allows iterative N-terminal elongation and C-terminal diversification without protecting group manipulation, streamlining the synthesis of compound libraries for structure–activity relationship studies [1]. The one-pot synthetic route to the N-Boc precursor (67% yield) provides a scalable entry point for medicinal chemistry programs requiring multi-gram quantities [4].

Conformational Probe for β-Peptide Secondary Structure Studies

Because trans-ACHC residues enforce 14-helical geometry with minimal sensitivity to solvent, pH, and ionic strength, the target compound is uniquely suited for preparing model β-peptides used in circular dichroism (CD) and NMR-based conformational studies [1][2]. The (1S,2S) configuration induces a right-handed 14-helix with characteristic CD signatures, enabling its use as a chiral spectroscopic probe to assess folding fidelity in mixed-sequence β-peptides [3].

Enantioselective Synthesis of Chiral 1,2-Disubstituted Cyclohexane Derivatives

Beyond peptide chemistry, the (1S,2S)-configured scaffold serves as a chiral pool starting material for synthesizing enantiopure trans-1,2-disubstituted cyclohexanes, including amino alcohols, diamines, and halogenated derivatives, as demonstrated by the conversion of the parent amino acid to trans-2-aminocyclohexanemethanol and trans-2-bromomethylcyclohexylamine [4]. The methyl ester provides a handle for further functionalization (e.g., reduction to alcohol, Weinreb amide formation, or Grignard addition) without affecting the Boc-protected amine [4].

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